Diundecyl phthalate

Description

Properties

IUPAC Name |

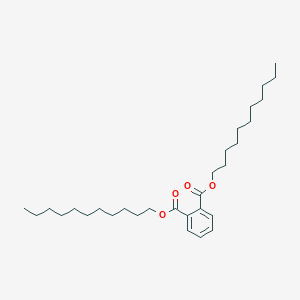

diundecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVHEQUEHCEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025215 | |

| Record name | Diundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diundecyl phthalate is an oily colorless odorless liquid. Less dense than water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid; mp = 35.5 deg C; [HSDB] Colorless odorless liquid; [CAMEO] mp = -9 deg C; [eChemPortal: HPVIS] Liquid; [MSDSonline] | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diundecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 1.11 mg/L at 20 °C | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.955 g/cu m at 20 °C | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

3648-20-2, 39393-37-8 | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diundecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diundecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diundecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Santicizer 711 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQV46346WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35.5 °C | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Toxicological Profiles and Mechanisms of Action of Diundecyl Phthalate

Endocrine Disruption Mechanisms

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govceon.rs These chemicals are pervasive in the environment due to their use as plasticizers in a wide array of consumer products. ceon.rsnih.gov The endocrine-disrupting capabilities of phthalates, including high molecular weight compounds like Diundecyl phthalate (B1215562) (DUP), are a subject of concern, particularly regarding their impact on the male reproductive system. nih.govcpsc.gov The primary mechanism of action for many phthalates involves interfering with the intricate signaling and metabolic pathways responsible for producing androgens, the key male sex hormones. nih.gov

Testicular steroidogenesis is the biological process responsible for producing androgens, which are crucial for the development, maintenance, and function of the male reproductive system. nih.gov Disruption of this process can lead to developmental abnormalities and reproductive dysfunction. nih.gov Certain phthalates exert anti-androgenic effects by directly targeting the function of Leydig cells in the testes, which are responsible for testosterone production. mdpi.com

Exposure to certain phthalates during critical windows of development can suppress the production of testosterone in the fetal testes. nih.gov This effect is a key initiating event in the development of male reproductive disorders. Studies on various phthalates have demonstrated a direct inhibition of fetal Leydig cell testosterone synthesis.

For instance, research on Diisoheptyl Phthalate (DIHP), another high molecular weight phthalate, shows a dose-dependent decrease in serum testosterone levels in male rat pups following gestational exposure. frontiersin.org This indicates that in utero exposure to such compounds can significantly disrupt the hormonal environment necessary for normal male development. frontiersin.org Phthalates are understood to act with a common mechanism of toxicity, and their effects can be cumulative when an individual is exposed to a mixture of these chemicals. nih.govfrontiersin.org

| DIHP Dose (mg/kg/day) | Relative Serum Testosterone Level |

|---|---|

| 0 (Control) | Baseline |

| 10 | No significant change |

| 100 | Significantly decreased |

| 500 | Significantly decreased |

| 1,000 | Significantly decreased |

The suppression of testosterone production by phthalates is linked to the downregulation of genes essential for the steroidogenic pathway. nih.govnih.gov Phthalate exposure has been shown to decrease the messenger RNA (mRNA) expression of multiple critical genes involved in the synthesis of testosterone in testicular Leydig cells. frontiersin.orgnih.gov

Key genes affected include the Steroidogenic Acute Regulatory Protein (StAR), which transports cholesterol into the mitochondria (a rate-limiting step in steroid hormone production), and various Cytochrome P450 enzymes that catalyze subsequent steps in the synthesis pathway. frontiersin.orgnih.govnih.gov Studies have documented significant decreases in the expression of genes such as StAR, Cyp11a1, Cyp17a1, Hsd3b1, and Hsd17b3 following in utero exposure to anti-androgenic phthalates. frontiersin.orgnih.gov This coordinated disruption of the genetic machinery for steroidogenesis leads to a reduced capacity of the testes to produce testosterone. nih.gov

| Gene | Function in Steroidogenesis | Observed Effect of Phthalate Exposure | Source |

|---|---|---|---|

| StAR (Steroidogenic Acute Regulatory Protein) | Cholesterol transport into mitochondria | Downregulated | frontiersin.orgnih.govnih.gov |

| Cyp11a1 (Cholesterol side-chain cleavage enzyme) | Converts cholesterol to pregnenolone | Downregulated | frontiersin.orgnih.gov |

| Hsd3b1 (3β-hydroxysteroid dehydrogenase) | Converts pregnenolone to progesterone | Downregulated | frontiersin.orgnih.gov |

| Cyp17a1 (17α-hydroxylase/17,20-lyase) | Converts progesterone to androstenedione | Downregulated | frontiersin.orgnih.gov |

| Hsd17b3 (17β-hydroxysteroid dehydrogenase) | Converts androstenedione to testosterone | Downregulated | frontiersin.org |

The disruption of androgen production and action during fetal development by phthalates can lead to a range of lasting adverse outcomes on the male reproductive system. nih.govcpsc.gov These effects are often identified at birth or become apparent later in life. nih.gov

In animal models, gestational exposure to certain phthalates induces a consistent pattern of male reproductive malformations collectively termed 'phthalate syndrome'. nih.govmdpi.comyoutube.com This syndrome encompasses a cluster of changes resulting from insufficient androgen action during sexual differentiation. youtube.com The combination of effects associated with phthalates is called 'phthalate syndrome'. nih.gov Manifestations of this syndrome include reduced anogenital distance, cryptorchidism (undescended testes), hypospadias (abnormal urethral opening), and testicular abnormalities such as decreased weight and impaired sperm production. mdpi.comyoutube.com

Anogenital distance (AGD), the measurement from the anus to the base of the genitals, is a sensitive marker of androgen exposure during a specific prenatal period. dtu.dkmdpi.com In mammals, including humans, males typically have an AGD that is approximately twice as long as that of females, a difference established by fetal testosterone action. dtu.dk

A shortened AGD in males is considered a hallmark of the phthalate syndrome and serves as a reliable indicator of fetal androgen disruption. youtube.comdtu.dknih.gov Studies in both animals and humans have linked prenatal exposure to various phthalate metabolites with a significant reduction in male AGD. nih.govnih.gov For example, a study on the transgenerational effects of Di(2-ethylhexyl) phthalate (DEHP) demonstrated that maternal exposure led to a significantly lower AGD in male offspring across multiple generations. nih.gov

| Generation | DEHP Dose (mg/kg/day) | Outcome on AGD |

|---|---|---|

| F1 (Directly Exposed) | 5 | Affected |

| 500 | Affected | |

| F2 (Germline Exposed) | 5 | Not Affected |

| 500 | Affected | |

| F3 (Transgenerational Effect) | 5 | Affected |

| 500 | Affected |

Developmental and Reproductive System Impacts

Induction of 'Phthalate Syndrome' Manifestations

Incidence of Cryptorchidism and Hypospadias

The potential for Diundecyl phthalate (DUP) to contribute to the incidence of cryptorchidism (undescended testes) and hypospadias (abnormal urethral opening) is considered within the broader context of "phthalate syndrome," a term that describes a collection of reproductive health alterations in males associated with exposure to certain phthalate esters. nih.govceon.rs This syndrome encompasses conditions such as reduced sperm quality, hypospadias, and cryptorchidism. ceon.rs While prenatal exposure to some phthalates has been identified as a risk factor for the development of hypospadias and is associated with cryptorchidism, specific studies focusing solely on the incidence of these conditions following exposure to Diundecyl phthalate are not extensively detailed in the available research. frontiersin.orgnih.gov

Epidemiological studies have suggested a correlation between maternal occupational exposure to phthalates in general and an increased risk of hypospadias in their children. amegroups.orgamegroups.cn Rodent models have been instrumental in investigating the mechanisms by which phthalates may induce such developmental abnormalities. frontiersin.org However, a direct causal link and the specific incidence rates of cryptorchidism and hypospadias attributable to Diundecyl phthalate exposure remain an area requiring more targeted investigation.

Effects on Fertility and Reproductive Organ Development

Studies in animal models suggest that Diundecyl phthalate can affect male fertility and the development of reproductive organs. In a 4-week gavage study, male rats treated with DUP showed a significant reduction in both sperm count (28%) and motility (63%). researchgate.net Specifically, curvilinear velocity, straightness, and linearity of sperm were significantly reduced. researchgate.net

In terms of reproductive organ development, exposure to DUP has been associated with changes in testicular weight. A 4-week study in rats noted a 13% decrease in relative testis weight, although this was not statistically significant. researchgate.net Conversely, a 21-day repeated dose toxicity study in rats found increased relative testes weight at certain doses, though these weights were within the historical control range. Additionally, prenatal developmental toxicity studies on Diundecyl phthalate (DUDP) in Sprague-Dawley rats revealed small decreases in the anogenital distance of male fetuses at higher doses. nih.gov

It is important to note that while these findings suggest potential effects on male reproduction, some reports highlight the absence of comprehensive fertility and developmental toxicity studies specifically for DUP as a significant data gap. cpsc.gov

| Endpoint | Organism | Key Findings | Citation |

|---|---|---|---|

| Sperm Count & Motility | Rat (Male) | Significant reduction in sperm count (28%) and motility (63%) | researchgate.net |

| Testicular Weight | Rat (Male) | 13% decrease in relative testis weight (not statistically significant in one study); increased relative testes weight within historical control range in another. | researchgate.net |

| Anogenital Distance | Rat (Male Fetus) | Small decreases noted at higher doses. | nih.gov |

Skeletal Variations in Developmental Studies

Gestational exposure to certain high molecular weight phthalates has been associated with an increased frequency of skeletal variations in developmental studies. It is suggested that Diundecyl phthalate may produce similar slight adverse developmental effects at high doses.

A prenatal developmental toxicity study in Sprague-Dawley rats using Diundecyl phthalate (DUDP) by gavage on gestation days 6-20 reported a significantly higher incidence of fetuses with supernumerary lumbar ribs at doses of 0.5 and 1 g/kg/day compared to the control group. nih.gov

| Skeletal Variation | Organism | Finding | Citation |

|---|---|---|---|

| Supernumerary Lumbar Ribs | Rat (Fetus) | Significantly higher incidence at 0.5 and 1 g/kg/day of DUDP. | nih.gov |

Ovarian Effects in Animal Models

The impact of phthalates on the female reproductive system, particularly the ovary, is a subject of ongoing research. Phthalates are known to target the ovaries and can disrupt normal reproductive function. researchgate.net Exposure to phthalates can interfere with folliculogenesis (the maturation of ovarian follicles) and steroidogenesis (the production of sex hormones). nih.gov These disruptions can potentially lead to conditions such as premature ovarian failure, anovulation, and infertility. nih.gov

While the general class of phthalates has been shown to exert ovarian toxicity, specific in vivo studies detailing the effects of Diundecyl phthalate on the ovaries in animal models are limited in the available scientific literature. researchgate.netnih.gov Therefore, a comprehensive profile of the ovarian effects of Diundecyl phthalate is not yet established.

Hepatic and Renal System Responses

Alterations in Liver Enzyme Activities

Exposure to Diundecyl phthalate has been shown to alter the activity of liver enzymes in animal studies. In a 21-day feeding study with rats, there was evidence of elevated liver enzyme activities. nih.gov Specifically, the activities of palmitoyl-CoA, an indicator of peroxisome proliferation, were increased. nih.gov

A 28-day gavage study in rats also reported increased serum levels of alkaline phosphatase (ALP) and glutamic oxaloacetic transaminase (GOT). ornl.gov Furthermore, a study on Sprague Dawley rats noted a significant increase in the level of aspartate transaminase (AST) in hepatic tissue following exposure to DUP. nih.gov

| Enzyme/Biomarker | Organism | Effect | Citation |

|---|---|---|---|

| Palmitoyl-CoA | Rat | Increased activity | nih.gov |

| Alkaline Phosphatase (ALP) | Rat | Increased serum levels | ornl.gov |

| Glutamic Oxaloacetic Transaminase (GOT) | Rat | Increased serum levels | ornl.gov |

| Aspartate Transaminase (AST) | Rat | Significant increase in hepatic tissue | nih.gov |

Changes in Organ Weight and Morphology

Studies have demonstrated that exposure to Diundecyl phthalate can lead to changes in the weight and morphology of organs, particularly the liver and kidneys. In a 21-day repeat dose feeding study in rats, DUP induced statistically significant increases in both liver and kidney weights, with the liver weight increases being dose-related. Another study supported these findings, showing increases in relative liver weight. cpsc.gov

Gross abnormalities observed in the liver of rats from a 21-day feeding study included pale and/or thickened livers in males and enlarged and/or darkened livers in females at mid and high doses. cpsc.gov Histological examination revealed a significant increase in liver lesions, such as slight necrosis and vacuolation, in mid- and high-dose males. cpsc.gov

Regarding reproductive organs, a 4-week gavage study in rats found a 13% decrease in relative testicular weight, although this was not statistically significant. researchgate.net Conversely, a 21-day feeding study noted increased relative testis weight in mid- and high-dose males; however, the absolute testis weight did not differ from controls, suggesting the change in relative weight may be linked to a decrease in body weight. researchgate.net

| Organ | Organism | Effect on Weight | Morphological Changes | Citation |

|---|---|---|---|---|

| Liver | Rat | Statistically significant increase (dose-related) | Pale, thickened, enlarged, darkened; slight necrosis and vacuolation | cpsc.gov |

| Kidney | Rat | Statistically significant increase | - | |

| Testis | Rat | Decreased relative weight (not statistically significant in one study); increased relative weight (absolute weight unchanged) in another | - | researchgate.net |

Peroxisome Proliferation and Associated Pathways

Phthalates, as a class of chemicals, are recognized for their capacity to induce peroxisome proliferation in rodents, a process characterized by an increase in the size and number of peroxisomes within cells. nih.gov Peroxisomes are cellular organelles that play a crucial role in various metabolic functions, including the beta-oxidation of fatty acids. nih.gov The proliferation of these organelles is a known response to a group of chemicals termed peroxisome proliferators (PPs). nih.gov

While the phenomenon is well-documented for certain phthalates like di(2-ethylhexyl)phthalate (DEHP), specific data on diundecyl phthalate (DUP) is less direct. nih.gov However, studies on mixtures containing related compounds provide some insight. For instance, an in vitro study investigating a C7-C11 phthalate monoester mixture found that it did not cause a significant change in peroxisomal beta-oxidation in hepatocytes from various species, including rats, mice, hamsters, monkeys, or humans. nih.gov This suggests that the peroxisome proliferation response to higher molecular weight phthalates may be species-specific and potentially less pronounced in primates, including humans. nih.gov

PPARα-Dependent and PPARα-Independent Mechanisms

The primary mechanism by which many phthalates are thought to induce peroxisome proliferation and other metabolic effects is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). frontiersin.org This nuclear receptor is a key regulator of lipid metabolism. The metabolic conversion of phthalate diesters to their monoester metabolites appears to be a critical step for PPAR activation. nih.gov

Studies on the widely researched phthalate DEHP have demonstrated that the majority of its transcriptional effects in the liver are dependent on PPARα. nih.govnih.gov In experiments using wild-type and PPARα-null mice, it was found that approximately 94% of the gene expression changes induced by DEHP were mediated by PPARα. nih.govnih.gov

However, there is also compelling evidence for PPARα-independent mechanisms of action for phthalates. nih.gov Research has shown that DEHP can induce liver tumors and other toxic effects even in mice lacking the PPARα receptor, indicating that alternative pathways are involved. nih.govnih.gov Some of these PPARα-independent effects are believed to be mediated by other nuclear receptors, such as the constitutive-activated receptor (CAR). nih.govnih.gov For example, the induction of certain genes by DEHP was found to be dependent on CAR but independent of PPARα. nih.gov Furthermore, some studies on prenatal exposure to DEHP suggest that observed developmental malformations occur through a PPARα-independent mechanism. nih.gov

Genotoxicity and Carcinogenicity Assessments

In Vitro Mutagenicity Studies

Diundecyl phthalate has been evaluated in several in vitro assays to determine its potential to cause genetic mutations. The available evidence indicates that DUP is not mutagenic in these test systems. Specifically, DUP has returned negative results in both bacterial and mammalian mutation assays. This low likelihood of genotoxicity is further supported by the broader data on high molecular weight phthalate esters (HMWPE), which are generally negative for mutagenicity.

In a study on a mixture of C7-11 phthalate monoesters, which are structurally related to the active metabolite of DUP, no mutagenic potential was observed in the L5178Y mouse lymphoma mammalian cell mutation assay. nih.gov

| Assay Type | Test System | Compound/Mixture | Result | Reference |

|---|---|---|---|---|

| Bacterial Mutation Assay | Not Specified | Diundecyl phthalate (DUP) | Negative | |

| Mammalian Mutation Assay | Not Specified | Diundecyl phthalate (DUP) | Negative | |

| Mammalian Cell Mutation Assay | L5178Y mouse lymphoma | C7-11 phthalate monoester mixture | Negative | nih.gov |

Carcinogenic Potential Evaluation

The carcinogenic potential of diundecyl phthalate has not been determined due to a lack of relevant studies. No carcinogenicity studies in animals have been identified for DUP. ornl.gov Consequently, regulatory and scientific bodies have concluded that there is inadequate information to assess the carcinogenic potential of this compound. ornl.gov

Furthermore, it is considered not possible to extrapolate the carcinogenic potential for DUP from data on other phthalates due to insufficient testing and potential differences in toxicological profiles. Therefore, the classification regarding its ability to cause cancer remains unresolved pending further research.

Other Systemic Toxicological Considerations

Oxidative Stress Induction

A significant mechanism of toxicity associated with several phthalates is the induction of oxidative stress. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov Phthalates such as DEHP have been shown to generate ROS, which can lead to cellular damage. nih.gov

The generation of ROS is suggested to be an underlying factor in the hepatocarcinogenicity of some phthalates in rodents. nih.gov In vitro studies with DEHP have demonstrated that it can inhibit the growth of ovarian antral follicles by increasing ROS levels and reducing the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD1). nih.gov This disruption of the cellular antioxidant defense system leads to an accumulation of damaging free radicals. nih.gov Other research has also linked DEHP exposure to the induction of apoptosis and necroptosis in skeletal muscle through pathways activated by oxidative stress. nih.gov While these mechanisms are well-documented for other phthalates, direct studies confirming oxidative stress induction specifically by diundecyl phthalate are limited.

Metabolism and Biotransformation of Diundecyl Phthalate

Primary Metabolic Pathways

The metabolism of phthalate (B1215562) esters, including DUP, generally follows a consistent pattern involving initial hydrolysis followed by further oxidative modifications of the side chains. wikipedia.org

Hydrolysis to Monoester Derivatives

The initial and often rate-limiting step in the biotransformation of diundecyl phthalate is the hydrolysis of one of its two ester bonds. wikipedia.org This enzymatic cleavage results in the formation of a monoester derivative. wikipedia.org For DUP, this primary hydrolytic product is mono-undecyl phthalate (MUP). wikipedia.org This hydrolysis typically occurs in vivo. wikipedia.org Phthalate diesters are readily hydrolyzed to their corresponding monoester compounds under the action of enzymes, a process considered a primary metabolic pathway in aquatic organisms as well.

Subsequent Oxidation to Alcohol, Aldehyde, Ketone, and Carboxylic Acid Metabolites

Following the formation of the monoester derivative, further metabolic transformations can occur. wikipedia.org The terminal or next-to-last carbon atom of the monoester's alkyl side chain can undergo oxidation. wikipedia.org This oxidative process can lead to the formation of various metabolites, including alcohols, which can then be further oxidized to aldehydes, ketones, or carboxylic acids. wikipedia.org These monoester and their oxidative metabolites are subsequently excreted in urine and feces. wikipedia.org

Identification of Specific Metabolites of Diundecyl Phthalate

Research employing advanced analytical techniques, such as high-resolution mass spectrometry, has enabled the conclusive identification of specific DUP metabolites formed during its biotransformation. wikipedia.org Studies investigating the in vitro metabolism of DUP with human liver microsomes have been instrumental in confirming the structures of these metabolites. wikipedia.org

Mono-undecyl Phthalate (MUP)

Mono-undecyl phthalate (MUP) is the primary hydrolytic metabolite of diundecyl phthalate. wikipedia.org It is formed by the cleavage of one of the ester bonds of DUP. wikipedia.org In a study analyzing 36 human urine samples, MUP was generally not detected. wikipedia.org This suggests that MUP, being relatively hydrophobic, is likely to undergo further metabolism before its excretion in urine.

Mono-hydroxyundecyl Phthalate (MHUP)

Mono-hydroxyundecyl phthalate (MHUP) is an oxidative metabolite of DUP. wikipedia.org Its formation involves the hydroxylation of the undecyl side chain. MHUP has been detected in human urine samples, indicating its relevance as a biomarker of DUP exposure. wikipedia.org In a study, MHUP was detected in over 83% of the analyzed human urine samples, with a median concentration of 0.21 ng/mL. wikipedia.org MHUP, along with other oxidative metabolites, may elute as peak clusters due to the presence of multiple oxidation sites and isomers in commercial DUP mixtures. wikipedia.org

Mono-oxoundecyl Phthalate (MOUP)

Mono-oxoundecyl phthalate (MOUP) is another identified oxidative metabolite of diundecyl phthalate. wikipedia.org Its formation involves the oxidation of the undecyl side chain to a ketone. While identified in in vitro metabolism studies, MOUP was detected less frequently in human urine samples compared to MHUP and mono-carboxydecyl phthalate (MCDP). wikipedia.org Specifically, MOUP was detected in only 14% of the human urine samples analyzed. wikipedia.org Similar to MHUP, MOUP can also elute as peak clusters due to the presence of various isomers resulting from oxidation at different carbons on the C11 side chain.

Table 1: Identified Metabolites of Diundecyl Phthalate and Their Characteristics

| Metabolite Name | Type of Metabolite | m/z Value (approximate) | Detection in Human Urine Samples | Median Concentration in Human Urine (if detected) |

| Mono-undecyl phthalate (MUP) | Hydrolytic | 319.1915 | Not detected | Not applicable |

| Mono-hydroxyundecyl phthalate (MHUP) | Oxidative | 335.18640 | >83% | 0.21 ng/mL |

| Mono-oxoundecyl phthalate (MOUP) | Oxidative | 333.17075 | 14% | Not specified (lower than MHUP/MCDP) |

| Mono-carboxydecyl phthalate (MCDP) | Oxidative | 349.16566 | >83% | 0.36 ng/mL |

Mono-carboxydecyl Phthalate (MCDP)

Mono-carboxydecyl phthalate (MCDP) stands out as a significant metabolite of Diundecyl phthalate. Research has confirmed its formation during the in vitro metabolism of DUP by human liver microsomes. nih.govgocrusa.denih.gov Furthermore, MCDP has been detected in human urine samples, appearing in over 83% of analyzed samples, with a median concentration of 0.36 ng/mL. gocrusa.denih.gov This widespread detection and quantifiable presence suggest that MCDP may serve as a suitable biomarker for assessing human exposure to DUP. gocrusa.denih.gov However, the analytical quantification of MCDP can be challenging due to its potential co-elution with isobaric metabolites of other phthalates, such as monocarboxyisononyl phthalate from diisononyl phthalate. gocrusa.denih.gov High-resolution mass spectrometry is therefore recommended for accurate quantification of MCDP. gocrusa.denih.gov

Conjugation and Excretion Pathways

Following the initial hydrolysis of Diundecyl phthalate to its monoester and subsequent oxidative transformations, these metabolites undergo Phase II biotransformation. The primary pathway involves conjugation with glucuronic acid (glucuronidation). Both the monoester and the oxidized secondary metabolites are then excreted, predominantly in urine, although a portion may also be excreted in feces. Studies on high molecular weight phthalate esters, which include DUP, indicate that they are rapidly absorbed and metabolized to their corresponding monoesters within the gastrointestinal tract. Consequently, very little intact diester is believed to reach the systemic circulation, as esterases within the mucosal epithelium actively hydrolyze the diesters to monoesters.

In Vitro Human Liver Microsome Metabolism Studies

In vitro human liver microsome metabolism studies are instrumental in identifying and characterizing the metabolic pathways of xenobiotics like Diundecyl phthalate. These studies simulate the liver's metabolic transformation processes, offering significant advantages in understanding contaminant biotransformation mechanisms. nih.gov For DUP, investigations utilizing online solid phase extraction coupled to high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been crucial. nih.govgocrusa.denih.gov These studies have definitively confirmed the structures of four DUP-specific metabolites: monoundecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). nih.govgocrusa.denih.gov The findings from these in vitro studies are vital for identifying potential biomarkers of exposure to DUP in humans. nih.govgocrusa.denih.gov

Identified Diundecyl Phthalate Metabolites and Detection in Human Urine

| Metabolite Name | Detected in Human Urine Samples (>83% detection) | Median Concentration in Urine (ng/mL) |

| Monoundecyl phthalate (MUP) | No gocrusa.denih.gov | Not detected gocrusa.denih.gov |

| Mono-hydroxyundecyl phthalate (MHUP) | Yes gocrusa.denih.gov | 0.21 gocrusa.denih.gov |

| Mono-oxoundecyl phthalate (MOUP) | Yes (14% detection) gocrusa.denih.gov | Not specified (detected at lower concentrations than MHUP/MCDP) gocrusa.denih.gov |

| Mono-carboxydecyl phthalate (MCDP) | Yes gocrusa.denih.gov | 0.36 gocrusa.denih.gov |

Human Exposure and Biomonitoring Research

Exposure Pathways and Sources

Diundecyl phthalate (B1215562) is a moderate-use plasticizer found in numerous consumer products, contributing to general population exposure researchgate.netcpsc.gov. The principal sources of exposure for the general population are expected to be house dust (via oral ingestion) and certain food and beverages canada.ca. Occupational exposure can also occur through the inhalation of aerosols and dermal contact with the compound in workplaces where DUP is produced or used nih.gov.

Dietary ingestion represents a significant pathway for human exposure to phthalates. Phthalate esters, including DUP, are not chemically bound within the polymeric matrices of plastic products and can readily migrate into food and beverages, especially those with high fat or oil content mdpi.comresearchgate.net. Research indicates that food is a major contributor to human phthalate exposure, accounting for approximately 67% of the total exposure mdpi.com.

Studies have shown that certain food items, such as some dairy products, fish, seafood, and oils, can contain elevated levels of phthalates nih.gov. Alcoholic beverages packaged in plastic containers pose a particular risk, as ethanol (B145695) can enhance the solubility and subsequent migration of phthalate esters mdpi.com. While specific data on DUP levels in packaged foods and beverages are limited, general phthalate studies highlight the potential for dietary exposure. For instance, research on German infants indicated that diet was the primary source of exposure for di(2-ethylhexyl) phthalate (DEHP) metabolites, although non-dietary sources also contributed significantly to the intake of other phthalates researchgate.net.

Dermal absorption is another identified pathway for human exposure to Diundecyl phthalate. The general population can be exposed to DUP through direct skin contact with consumer products containing the plasticizer nih.gov. This includes daily use items and materials in environments such as automobile interiors techconnect.org.

Exposure scenarios for dermal absorption in both adults and children have been characterized for long-chain phthalates like DUP canada.ca. For example, an exposure assessment framework evaluated potential human exposures to DUP from automobile seats, where DUP was identified as the predominant organic compound in wipe samples techconnect.org. A human skin patch study involving DUP reported no dermal irritation, suggesting low acute dermal reactivity researchgate.netcpsc.gov.

Inhalation of indoor air and dust contaminants is a notable route of exposure to DUP. House dust, through incidental oral ingestion, is considered a principal source of exposure for the general population canada.ca. DUP, like other phthalates, is a semi-volatile organic compound (SVOC) and is widely present in indoor environments due to its use in various consumer products nih.govresearchgate.netoaepublish.com.

People spend a significant amount of time indoors, making indoor air quality a key concern for phthalate exposure researchgate.net. Phthalates have been detected in house dust across various countries cansa.org.za. Ingestion of settled dust is a significant contributor to non-dietary phthalate exposure, particularly for vulnerable populations like infants and toddlers nih.gov.

Research findings illustrate the presence and concentration of phthalates in indoor environments. A study conducted in Hangzhou, China, measured the mean concentration of phthalates (both gas-phase and particle-phase) in household air at 12,096.4 ng m⁻³. The concentrations varied across different rooms, with the living room exhibiting the highest levels and the bedroom the lowest researchgate.net. Another study in residential homes in Strasbourg, France, found higher levels of phthalates in dust samples compared to air samples, correlating with the physicochemical properties and emission sources of these compounds oaepublish.com.

An example of phthalate concentrations in indoor air is provided in the table below, although specific DUP data is often grouped with other phthalates due to analytical methods.

| Phthalate Compound | Mean Concentration in Indoor Air (ng m⁻³) researchgate.net |

| Diethyl phthalate (DEP) | 2290 |

| Butylbenzyl phthalate (BBP) | 3975 |

| Di(2-ethylhexyl) phthalate (DEHP) | 2437 |

| Total (∑6PAEs) | 12096.4 |

Phthalates are incorporated into polymer matrices as plasticizers but are not chemically bound, allowing them to slowly migrate out over time canada.caresearchgate.net. This migration can lead to their release into the surrounding environment, including air (through vaporization) and water (through leaching or abrasion) canada.ca. While the rate of migration is generally slow, influenced by chemical and physical attractive forces that aim to retain phthalates within the polymers, this process contributes to environmental ubiquity canada.ca.

The release of phthalates from plastics into water, food, soil, and air is a known phenomenon cansa.org.za. For instance, leaching of phthalates from polymer tubing into water has been documented, with the amount of leached phthalates increasing with the flow rate epa.gov. The extensive use of plastics and the generation of plastic waste contribute to the widespread presence of phthalates in the environment, making human exposure virtually unavoidable nih.govapecwater.com.

Biomonitoring Strategies for Diundecyl Phthalate

Biomonitoring plays a critical role in assessing human exposure to environmental chemicals like DUP by measuring the compounds or their metabolites in biological samples biorxiv.org. This provides a direct measure of internal exposure.

Phthalates and their metabolites are excreted from the human body primarily through urine and wastewater apecwater.com. Urine is the preferred matrix for human biomonitoring studies of phthalates due to its ease of collection and the relatively high concentrations of metabolites found therein mdpi.com. Concentrations of phthalate metabolites in urine typically range from tens to hundreds of nanograms per milliliter (µg/L) mdpi.com.

While biomonitoring studies frequently detect and quantify metabolites of common phthalates such as DEHP, dibutyl phthalate (DBP), and diethyl phthalate (DEP) biorxiv.orgmdpi.comkoreascience.krepa.gov, specific and reliable human biomonitoring data for Diundecyl phthalate (DUP) metabolites are notably scarce in the available literature canada.ca. This suggests that specific DUP metabolites may be less commonly studied or detected compared to those of lower molecular weight phthalates.

The general approach for detecting and quantifying phthalate metabolites in human biospecimens involves advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) biorxiv.orgkoreascience.kr. These methods allow for sensitive and accurate measurement of metabolites, even at low concentrations. Despite the general advancements in phthalate biomonitoring, the lack of specific DUP metabolite data highlights a gap in current research concerning the internal exposure levels of this particular long-chain phthalate in humans.

| Biospecimen Type | Typical Analytes (Examples for Phthalates) | Analytical Method (Commonly Used) | General Concentration Range (for Phthalate Metabolites) mdpi.com |

| Urine | Monoesters (e.g., MEP, MEHP, MEHHP, MEOHP, MECPP) | LC-MS/MS | Several tens to hundreds of ng/mL (µg/L) |

| Serum | Phthalate metabolites | LC-MS/MS | Approximately 10-fold lower than urine (for some metabolites) koreascience.kr |

Detection and Quantification of Metabolites in Human Biospecimens

Urinary Metabolite Concentrations as Exposure Biomarkers

The metabolism of high molecular weight phthalates like DUP typically involves the formation of hydrolytic monoesters, followed by oxidative reactions (Phase I) and/or conjugation (Phase II) before urinary excretion. These metabolites serve as valuable biomarkers of exposure to the parent phthalate. iarc.fr

Research has identified four DUP-specific metabolites: mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). iarc.frnih.govbldpharm.comcdc.govnih.gov Among these, MHUP and MCDP have been consistently detected in human urine samples, suggesting their utility as exposure biomarkers. iarc.frnih.govbldpharm.com

In a study analyzing 36 human urine samples from U.S. adults with no known occupational exposure to DUP, MHUP was detected in 86% of samples, and MCDP was detected in 83% of samples. iarc.fr MOUP was detected in a smaller proportion (14%) of samples, while MUP was generally not detected, likely due to its hydrophobicity and further metabolism before urinary excretion. iarc.fr

The median urinary concentrations observed in this study were:

| Metabolite | Detection Rate (%) | Median Concentration (ng/mL) | 75th Percentile (ng/mL) | 90th Percentile (ng/mL) | 95th Percentile (ng/mL) |

| MUP | Not Detected | ||||

| MOUP | 14 | 0.20 | 0.48 | ||

| MHUP | 86 | 0.21 | 0.64 | 13.7 | 29.2 |

| MCDP | 83 | 0.36 | 0.67 | 11.5 | 12.8 |

Note: LOD refers to Limit of Detection. iarc.fr

The urinary concentrations of MHUP and MCDP showed a good correlation (p < 0.001), further supporting their co-occurrence as indicators of DUP exposure. iarc.fr

Metabolite Profiles in Serum, Semen, and Breast Milk

While phthalate diesters and their metabolites have been widely reported in various human biological matrices, including urine, serum, breast milk, and semen, specific data detailing the profiles or concentrations of Diundecyl phthalate metabolites (MHUP, MCDP) in serum, semen, or breast milk are limited in the reviewed literature. uni.lunih.goviarc.frisotope.comca.gov Studies often report on more commonly studied phthalates such as di-2-ethylhexyl phthalate (DEHP), di-n-butyl phthalate (DnBP), and diisononyl phthalate (DiNP) in these matrices. iarc.frca.gov

Utility of MHUP and MCDP as Biomarkers of Background Exposure

The consistent detection of MHUP and MCDP in a significant percentage of human urine samples, even from individuals with no known occupational exposure, suggests their suitability as biomarkers for assessing background exposure to DUP. iarc.frnih.govbldpharm.com The use of appropriate mass spectrometry quantification techniques is crucial for their accurate measurement. iarc.frnih.gov

Challenges in Differentiating Diundecyl Phthalate Metabolites from Isobaric Phthalates

A significant challenge in the biomonitoring of DUP metabolites is differentiating them from isobaric metabolites of other phthalates. For instance, MHUP (m/z = 335.186) can co-elute with monocarboxyisononyl phthalate (MCNP, m/z = 335.150), a metabolite of diisononyl phthalate (DiNP). Similarly, MCDP (m/z = 349.166) can co-elute with mono-hydroxydodecyl phthalate (MHDoP, m/z = 349.202), a metabolite of diisododecyl phthalate (DiDoP). iarc.frnih.govcdc.gov

High-resolution mass spectrometry is essential for adequately separating these co-eluting isobaric metabolites, which cannot be effectively resolved using low-resolution tandem mass spectrometry. iarc.frnih.govcdc.gov When using low-resolution techniques, careful selection of specific fragments for product ion scanning can help minimize isobaric interferences. iarc.fr

Epidemiological Studies on Human Exposure

While there is an extensive body of epidemiological research on human exposure to various phthalates and their associated health outcomes, including reproductive, developmental, metabolic, and allergic effects, specific epidemiological studies focusing solely on Diundecyl phthalate exposure and its health implications are largely unknown or limited in the available literature. cdc.govnih.govisotope.com General phthalate exposure has been linked to various health concerns, but DUP-specific epidemiological data remains scarce. cdc.govnih.govisotope.com

Environmental Fate and Transport Dynamics of Diundecyl Phthalate

Bioaccumulation and Bioconcentration Potential

Phthalate (B1215562) esters, including diundecyl phthalate, are characterized by their hydrophobicity, with octanol-water partition coefficients (log KOW) for congeners like DUP exceeding 10^8 fishersci.ca. This property often leads to the assumption of a high potential for bioconcentration and bioaccumulation in aquatic organisms fishersci.ca. However, empirical and modeled data generally indicate a low bioaccumulation and biomagnification potential for DUP and other long-chain phthalates fishersci.nlumweltprobenbank.deumweltprobenbank.deebsco.com. This is largely attributed to their effective metabolism within organisms and limited bioavailability in natural waters fishersci.caumweltprobenbank.de.

Empirical and Modeled Bioaccumulation Factors

Empirical data for bioaccumulation factors (BAFs) for DUP are scarce, with no specific empirical BAF values found umweltprobenbank.de. However, modeled estimates provide insights into its bioconcentration potential. An estimated bioconcentration factor (BCF) of 3 suggests a low potential for DUP to bioconcentrate in aquatic organisms wikipedia.org.

Further modeling, specifically using the BCFBAF (2010) sub-model 1, estimates a BCF of 21 L/kg wet weight (ww) for DUP umweltprobenbank.de. For comparative long-chain phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), modeled upper trophic BCFs and BAFs also support low bioconcentration potential. For instance, DINP has modeled upper trophic BCF and BAF values of 5.2 L/kg ww and 21 L/kg ww, respectively wikidata.org. DIDP exhibits a modeled upper trophic BCF of 1.297 and a BAF of 9.903 ebsco.com.

Table 1: Modeled Bioconcentration and Bioaccumulation Factors for Diundecyl Phthalate and Related Long-Chain Phthalates

| Compound | Modeled BCF (L/kg ww) | Modeled BAF (L/kg ww) | Reference |

| Diundecyl phthalate (DUP) | 21 | Not specified | umweltprobenbank.de |

| Diisononyl phthalate (DINP) | 5.2 | 21 | wikidata.org |

| Diisodecyl phthalate (DIDP) | 1.297 | 9.903 | ebsco.com |

Abiotic Degradation Processes

Hydrolysis Rates and Environmental Significance

Hydrolysis is generally not expected to be a major degradation pathway for DUP in the environment wikipedia.org. A base-catalyzed second-order hydrolysis rate constant for DUP has been estimated at 2.9 x 10^-2 L/mole-sec using a structure estimation method wikipedia.org. This rate constant translates to estimated hydrolysis half-lives of 7.7 years at pH 7 and 280 days at pH 8 wikipedia.org.

The hydrolysis rate of phthalate esters is inversely related to the length of their alkyl chains; as the chain length increases, the hydrolysis half-life tends to increase wikipedia.org. For instance, diethylhexyl phthalate (DEHP), another long-chain phthalate, has a reported hydrolysis half-life exceeding 100 years at pH 8 and 30°C wikipedia.orgwikipedia.org. Furthermore, hydrolysis rates are significantly slower under acidic conditions (pH 4-6), estimated to be four orders of magnitude slower compared to alkaline conditions (pH 8-10) wikipedia.org. The very low water solubility of long-chain phthalates like DUP and DIDP also contributes to their slow hydrolytic degradation rates in aqueous environments fishersci.nlumweltprobenbank.de.

Table 2: Estimated Hydrolysis Half-Lives for Diundecyl Phthalate

| pH Value | Estimated Hydrolysis Half-Life | Reference |

| 7 | 7.7 years | wikipedia.org |

| 8 | 280 days | wikipedia.org |

Phototransformation Mechanisms

Diundecyl phthalate possesses chromophores that absorb wavelengths greater than 290 nm, indicating its potential susceptibility to direct photolysis by sunlight wikipedia.org. In the atmospheric compartment, phototransformation via reaction with photochemically-produced hydroxyl radicals is a notable degradation mechanism. The estimated rate constant for the vapor-phase reaction of DUP with hydroxyl radicals is 2.9 x 10^-11 cm^3/molecule-sec at 25°C wikipedia.org. This corresponds to an atmospheric half-life of approximately 13 hours for DUP, assuming an atmospheric hydroxyl radical concentration of 5 x 10^5 radicals per cm^3 wikipedia.org.

Atmospheric photodegradation of phthalate esters, in general, occurs at a considerably faster rate than aqueous photodegradation wikipedia.org. While direct photolysis of phthalate esters in sunlit waters does not appear to be a significant environmental process, aqueous photo-oxidation half-lives for other phthalates, such as DEHP, can range from 0.12 to 1.5 years fishersci.cawikipedia.org.

Ecotoxicological Assessments of Diundecyl Phthalate

Aquatic Ecotoxicity

Effects on Fish Species

Studies on the effects of Diundecyl phthalate (B1215562) on fish species indicate low acute toxicity. For instance, a 96-hour lethal concentration (LC50) for fish was reported to be greater than 0.14 mg/L. lgcstandards.com This aligns with broader assessments of higher molecular weight phthalate esters, which generally show no acute or chronic toxicity to fish at concentrations approaching their aqueous solubilities. oup.comepa.gov Early life-stage toxicity studies with rainbow trout (Oncorhynchus mykiss) have shown that while lower molecular weight phthalate esters could affect survival and growth, higher molecular weight counterparts, including DUP, did not exhibit such effects. nih.gov

Table 1: Acute Toxicity of Diundecyl Phthalate to Fish

| Organism | Endpoint | Concentration | Duration | Reference |

| Fish (unspecified) | LC50 | >0.14 mg/L | 96 hours | lgcstandards.com |

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Chironomus tentans, Hyalella azteca)

The toxicity of DUP and other high molecular weight phthalates to aquatic invertebrates, such as Daphnia magna, Chironomus tentans, and Hyalella azteca, is generally considered low. canada.ca

For Daphnia magna, observed toxicity with high molecular weight phthalate esters, including DUP, has been attributed more to physical effects like surface entrapment rather than exposure to dissolved aqueous-phase chemical, due to their limited water solubility. oup.comnih.gov Specific effective concentration (EC50) values for Daphnia magna have been reported, demonstrating low toxicity:

Table 2: Toxicity of Diundecyl Phthalate to Daphnia magna

| Organism | Endpoint | Concentration | Duration | Reference |

| Daphnia magna | EC50 | =15 mg/L | 48 hours | lgcstandards.com |

| Daphnia magna | EC50 | >0.02 mg/L | 48 hours | lgcstandards.com |

| Daphnia magna | EC50 | >1 mg/L | 48 hours | lgcstandards.com |

| Daphnia magna | EC50 | >3.96 mg/L | 48 hours | lgcstandards.com |

Regarding benthic invertebrates, assessments of similar high molecular weight phthalates, such as di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP), provide insights applicable to DUP due to their comparable chemical properties and low hazard potential. Studies indicated no effect on the survival or growth of Chironomus tentans or Hyalella azteca when exposed to high sediment concentrations (2090–2900 mg/kg dry weight) over 10-day periods. canada.cacanada.caepa.gov These findings suggest that DUP is not highly toxic to these sediment-dwelling organisms. canada.ca

Impact on Aquatic Algae and Microorganisms

Diundecyl phthalate shows low toxicity to aquatic algae and microorganisms. Specific EC50 values for algal species include: lgcstandards.com

Table 3: Toxicity of Diundecyl Phthalate to Aquatic Algae

| Organism | Endpoint | Concentration | Duration | Reference |

| Desmodesmus subspicatus | EC50 | =8.6 mg/L | 72 hours | lgcstandards.com |

| Pseudokirchneriella subcapitata | EC50 | >2.1 mg/L | 96 hours | lgcstandards.com |

| Desmodesmus subspicatus | EC50 | >500 mg/L | 72 hours | lgcstandards.com |

General reviews further support that higher molecular weight phthalate esters are not acutely or chronically toxic to aquatic microorganisms and algae. oup.com

Terrestrial Ecotoxicity

The terrestrial ecotoxicity of Diundecyl phthalate is also considered to be low, consistent with its physicochemical properties, such as expected lack of mobility in soil. canada.canih.gov

Effects on Soil Macroorganisms (e.g., Arthropods)

For soil macroorganisms, including arthropods, direct toxicity data for Diundecyl phthalate is scarce. However, read-across data from other high molecular weight phthalate esters, which share similar properties, indicate a low hazard. For example, studies on the collembolan Folsomia fimetaria exposed to di(2-ethylhexyl) phthalate (DEHP), another HMWPE, showed no adverse effects at concentrations up to 5,000 mg/kg. researchgate.net Similarly, an assessment for diisononyl phthalate (DINP) found no hazards to earthworm survival and reproduction at concentrations up to 1,000 mg/kg dry weight in soil. epa.gov Given that DUP is categorized within the HMWPE group and is expected to have no mobility in soil, it is anticipated to exhibit low toxicity to soil macroorganisms like arthropods. canada.canih.gov

Toxicity to Terrestrial Plants

Direct, specific ecotoxicity data on diundecyl phthalate (DUP) for terrestrial plants is scarce in the available literature canada.ca. However, broader assessments suggest that DUP, along with diisodecyl phthalate (DIDP), exhibits a low hazard potential for terrestrial species, including plants canada.ca. Standard laboratory tests have indicated no adverse effects on survival, growth, development, or reproduction in acute and chronic exposures at concentrations up to and exceeding solubility and saturation limits for both DIDP and DUP canada.ca. While DUP has been identified in plant materials such as Hygrophila auriculata and Magnolia officinalis, this primarily indicates its presence or uptake rather than its toxicological effect on the plants themselves, and raises questions about whether it is a natural product or a contaminant wikidata.org. For comparison, studies on other phthalates like dibutyl phthalate (DBP) have shown phytotoxic effects in controlled environments like greenhouses ecetoc.org.

Correlation between Alkyl Chain Length and Ecotoxicological Activity

The ecotoxicological activity of phthalate esters (PAEs) is significantly influenced by the length and nature of their alkyl chains canada.cawikipedia.org. A consistent trend observed across various studies indicates that toxicity, particularly acute and chronic aquatic toxicity, generally decreases as the alkyl chain length (and thus molecular weight) increases nih.govgdut.edu.cnfishersci.cafrontiersin.org.

For lower-molecular-weight phthalate esters (e.g., C1 to C4 alkyl chain lengths), toxicity tends to increase as water solubility decreases echemi.comnih.govfishersci.ca. This is often correlated with an increase in the octanol-water partition coefficient (log Kow) as the alkyl chain length extends, indicating a higher hydrophobicity frontiersin.orgfishersci.dk. For instance, log Kow values increase from dimethyl phthalate (DMP, C1) to diethyl phthalate (DEP, C2), dibutyl phthalate (DBP, C4), and butylbenzyl phthalate (BBP, C4), reflecting decreasing hydrophilicity fishersci.dk.

Conversely, higher-molecular-weight phthalate esters, such as those with alkyl chain lengths of six carbons or more, including diundecyl phthalate (DUP, C11), generally exhibit low or no intrinsic acute and chronic effects on aquatic organisms below their solubility limits fishersci.cafishersci.canih.gov. The observed toxicity of higher-molecular-weight phthalates to organisms like daphnids has sometimes been attributed to physical effects, such as surface entrapment, rather than direct chemical toxicity from dissolved aqueous-phase exposure echemi.com.

This relationship suggests that as the molecular volume increases with longer alkyl side chains, the uptake potential across cell membranes may be reduced, contributing to decreased acute toxicity wikipedia.org. Furthermore, increased molecular weight leads to greater partitioning of PAEs into particulate phases and sediments frontiersin.orgfishersci.dk.

The following table illustrates the general trend of how increasing alkyl chain length in phthalate esters correlates with changes in their physicochemical properties and ecotoxicological characteristics:

Table 1: Correlation between Alkyl Chain Length, Physicochemical Properties, and Ecotoxicological Activity of Phthalate Esters

| Phthalate Ester (Example) | Alkyl Chain Length (C) | Water Solubility Trend | Log Kow Trend | General Toxicity Trend (Aquatic) | Environmental Partitioning |

| Dimethyl Phthalate (DMP) | C1 | Higher | Lower | Higher | More in Water |

| Diethyl Phthalate (DEP) | C2 | Decreasing | Increasing | Increasing | More in Water |

| Dibutyl Phthalate (DBP) | C4 | Decreasing | Increasing | Increasing | More in Particulate/Sediment |

| Di(2-ethylhexyl) Phthalate (DEHP) | C8 | Low | High | Lower (below solubility limits) | More in Particulate/Sediment |

| Diundecyl Phthalate (DUP) | C11 | Very Low | Very High | Low/Nontoxic (below solubility limits) canada.cafishersci.canih.gov | Primarily Sediment/Particulate canada.cafishersci.dk |

Analytical Methodologies for Diundecyl Phthalate and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Diundecyl phthalate (B1215562) and its metabolites from complex sample matrices, enabling their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phthalates, particularly for separating complex mixtures and polar metabolites. govst.educore.ac.uk HPLC is often coupled with various detectors, including UV detection (HPLC-DAD) and tandem quadrupole mass spectrometry (HPLC-MS/MS). nih.goveuropa.eumdpi.com

For Diundecyl phthalate (DUP) specifically, reverse phase (RP) HPLC methods are employed. sielc.com A common mobile phase composition includes acetonitrile, water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Columns such as C18 are frequently used as stationary phases in reversed-phase HPLC for phthalate analysis. govst.eduthermofisher.com UV detection is often performed at wavelengths around 230 nm. govst.edu

In studies identifying DUP metabolites, online SPE coupled with HPLC-mass spectrometry has been used. nih.govcdc.gov The HPLC gradient for separating DUP metabolites, such as mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP), typically involves a water/acetonitrile gradient. nih.gov A Betasil phenyl HPLC column (3 µM, 2.1 mm × 25 mm) has been reported for resolving these metabolites. nih.gov The mobile phases often consist of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. nih.gov

An example of HPLC conditions for phthalate analysis is shown in the table below:

| Parameter | Description/Value | Reference |

|---|---|---|

| Column Type | C18, Zorbax Eclipse XDB-C18 (150 × 2.1 mm, 5 µm), Newcrom R1 | govst.edumdpi.comsielc.comthermofisher.com |

| Mobile Phase (Isocratic) | Methanol–water (75/25 %) | govst.edugovst.edu |

| Mobile Phase (Gradient) | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Mobile Phase (Metabolites) | 0.1% Acetic Acid in Water / 0.1% Acetic Acid in Acetonitrile | nih.gov |

| Detector | UV (230 nm), Mass Spectrometry (MS/MS, ESI-MS-MS) | nih.goveuropa.eugovst.eduoup.commdpi.com |

| Flow Rate (Example) | 1 mL/min (gradient), then increased to 2 mL/min | oup.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the predominant technique for the measurement of phthalates. europa.euoregonstate.educore.ac.uk GC-MS offers high sensitivity and provides mass spectral information, making it a powerful platform for phthalate determination. europa.eurestek.com GC-FID (Flame Ionization Detection) or GC-ECD (Electron Capture Detection) are alternative detectors, though less frequently applied than MS. europa.eu

For Diundecyl phthalate (DUP), GC-MS methods have been developed to quantify it alongside other phthalates in various matrices, including passive sampling devices. oregonstate.edutcichemicals.comoregonstate.eduoregonstate.edu A key consideration for DUP in GC-MS is its tendency to break down into four additional smaller peaks; therefore, all five peaks are typically integrated to determine the total concentration of DUP. oregonstate.edu

Common GC columns for phthalate analysis include DB-5MS and TraceGOLD TG-5MS columns, known for their ultra-low bleed characteristics which enable the detection of low levels of phthalate esters. oregonstate.eduthermofisher.com Other recommended columns for phthalate GC-MS analysis include Rtx-440 and Rxi-XLB, which offer good chromatographic separations. restek.com

GC parameters often involve a programmed temperature oven to achieve optimal separation of various phthalates, including higher molecular weight compounds like DUP. oregonstate.eduoregonstate.edu Injector temperatures can be maintained at a starting temperature (e.g., 150 °C) and then ramped up (e.g., to 280 °C) in splitless mode for injection. oiv.int Helium is typically used as the carrier gas at a constant flow rate. oiv.int Mass spectrometry conditions often involve electron ionization (EI) mode at 70 eV, with source temperatures around 250 °C and transfer line temperatures around 300 °C. oiv.int Both scan and selected ion monitoring (SIM) modes are used for target compound analysis, with SIM offering higher sensitivity. oregonstate.eduthermofisher.com

An example of GC-MS conditions for phthalate analysis is shown in the table below:

| Parameter | Description/Value | Reference |

|---|---|---|

| Column Type | DB-5MS, TraceGOLD TG-5MS, Rtx-440, Rxi-XLB | oregonstate.edurestek.comthermofisher.com |

| Injector Temperature | 150 °C (0.5 min hold), ramp to 280 °C (200 °C/min) | oiv.int |

| Injection Mode | Splitless | oiv.int |

| Carrier Gas | Helium (1 mL/min constant flow) | oiv.int |

| Injection Volume | 1 µL | oiv.int |

| MS Ionization Mode | EI (Electron Ionization) at 70 eV | oiv.int |

| MS Source Temperature | 250 °C | oiv.int |

| MS Transfer Line Temperature | 300 °C | oiv.int |

| Acquisition Mode | Scan, Selected Ion Monitoring (SIM) | oregonstate.eduthermofisher.com |

Spectrometric Detection Methods

Spectrometric methods play a central role in the detection and characterization of diundecyl phthalate and its related compounds, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and quantification of diundecyl phthalate (DUP) and its metabolites, particularly due to its ability to provide accurate mass measurements and resolve isobaric interferences wikidata.orgfishersci.cawikipedia.org. This technique is essential for confirming the structures of metabolites and distinguishing them from other co-eluting compounds that might have similar nominal masses wikidata.orgfishersci.ca.

Research has identified several DUP-specific metabolites using HRMS, including monoundecyl phthalate (MUP), mono-oxoundecyl phthalate (MOUP), mono-hydroxyundecyl phthalate (MHUP), and mono-carboxydecyl phthalate (MCDP) wikidata.orgfishersci.ca. These metabolites are formed through oxidative and hydrolytic processes in the body wikidata.org. For instance, in human urine samples, MHUP and MCDP have been detected in over 83% of samples analyzed by HRMS, with median concentrations of 0.21 ng/mL and 0.36 ng/mL, respectively wikidata.orgfishersci.ca. MOUP was detected in a smaller percentage of samples (14%), while MUP was not detected wikidata.orgfishersci.ca. These metabolites often elute as peak clusters due to the presence of multiple oxidation sites and isomers within technical DUP mixtures wikidata.org. The analysis typically involves techniques such as online solid phase extraction coupled to HPLC-mass spectrometry, with detection often performed in electrospray ionization (ESI)-negative ion mode and targeted analysis in Parallel Reaction Monitoring (PRM) mode wikidata.org.

| Metabolite Name | Molecular Formula | Accurate Mass (m/z) | Detection Frequency in Human Urine (>83%) | Median Concentration in Human Urine (ng/mL) |

|---|---|---|---|---|

| Mono-hydroxyundecyl phthalate (MHUP) | C₁₉H₂₈O₅ | 335.18640 | Yes | 0.21 |

| Mono-carboxydecyl phthalate (MCDP) | C₁₉H₂₈O₆ | 349.16566 | Yes | 0.36 |

| Mono-oxoundecyl phthalate (MOUP) | C₁₉H₂₈O₅ | 333.17075 | 14% | Not specified |

| Monoundecyl phthalate (MUP) | C₁₉H₃₀O₄ | 319.1915 | Not detected | Not applicable |

Gas Chromatography-Mass Spectrometry (GC-MS) is recognized as a primary technique for the measurement of phthalates, including diundecyl phthalate, in various matrices wikidata.orgumweltprobenbank.dewikipedia.orgthegoodscentscompany.comiarc.fr. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Phthalates are typically analyzed using electron ionization (EI) mode at 70 eV wikidata.orgwikipedia.orgatamanchemicals.comwikidata.orgparulchemicals.com. A characteristic feature of many phthalates, including DUP, is the formation of a major fragment ion at a mass-to-charge ratio (m/z) of 149 after electron ionization, which is commonly used for their quantitation wikidata.orgparulchemicals.com.